5-Hydroxymethyldeoxyuridylate

DNPH1 nucleotide salvage enzyme kinetics

5-Hydroxymethyldeoxyuridylate (hmdUMP) is a modified pyrimidine nucleotide monophosphate generated in cells via ten-eleven translocation (TET)-mediated oxidation of thymidine in DNA or via deamination of 5-hydroxymethyl-dCMP (hmdCMP) by cytidine deaminase (DCTD). It is the key intermediate in the nucleotide salvage pathway wherein the human enzyme DNPH1 (2′-deoxynucleoside 5′-phosphate N-hydrolase hydrolyzes hmdUMP to prevent incorporation of the mutagenic base 5-hydroxymethyluracil (hmU) into genomic DNA.

Molecular Formula C10H15N2O9P
Molecular Weight 338.21 g/mol
CAS No. 5238-86-8
Cat. No. B15180752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyldeoxyuridylate
CAS5238-86-8
Molecular FormulaC10H15N2O9P
Molecular Weight338.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O
InChIInChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7?,8+/m0/s1
InChIKeyWEBVWKFGRVLCNS-YPVSKDHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyldeoxyuridylate (hmdUMP) CAS 5238-86-8: The Cognate Substrate for DNPH1 and an Epigenetically Modified Nucleotide Essential for DNA Damage and Nucleotide Salvage Research


5-Hydroxymethyldeoxyuridylate (hmdUMP) is a modified pyrimidine nucleotide monophosphate generated in cells via ten-eleven translocation (TET)-mediated oxidation of thymidine in DNA or via deamination of 5-hydroxymethyl-dCMP (hmdCMP) by cytidine deaminase (DCTD) [1]. It is the key intermediate in the nucleotide salvage pathway wherein the human enzyme DNPH1 (2′-deoxynucleoside 5′-phosphate N-hydrolase 1) hydrolyzes hmdUMP to prevent incorporation of the mutagenic base 5-hydroxymethyluracil (hmU) into genomic DNA [2]. Originally mischaracterized as a broad-specificity purine hydrolase, DNPH1 is now recognized to have its genuine, high-efficiency substrate as hmdUMP [2].

5-Hydroxymethyldeoxyuridylate: Why dUMP, dGMP, and 5-Hydroxy-dUMP Cannot Substitute in Critical Enzymatic Studies


Generic substitution of hmdUMP with the canonical nucleotides dUMP or dGMP in DNPH1 studies is not feasible due to massive kinetic penalties. DNPH1 processes dUMP and dGMP with catalytic efficiencies (kcat/KM) of only ~35 M⁻¹s⁻¹ and <1 M⁻¹s⁻¹, respectively, compared to 52,380 M⁻¹s⁻¹ for hmdUMP [1]. This ~1,500-fold deficit means assays using dGMP or dUMP require far higher enzyme concentrations and lack the sensitivity needed for inhibitor screening. Similarly, in thymidylate synthase (TS) research, 5-hydroxy-dUMP serves as a substrate, whereas hmdUMP acts as a slow-binding inhibitor [2], rendering the two analogs functionally non-interchangeable. Researchers studying nucleotide pool sanitation, epigenetic DNA damage repair, DNPH1 inhibitor discovery, or tissue-specific TS pharmacology must use the cognate hmdUMP to ensure physiologically relevant kinetic and pharmacological readouts.

5-Hydroxymethyldeoxyuridylate – Head-to-Head Quantitative Differentiation Evidence for Procurement and Assay Design


DNPH1 Catalytic Efficiency (kcat/KM): hmdUMP Outperforms dGMP by ~1,500-Fold

hmdUMP is the optimal substrate for human DNPH1, exhibiting a catalytic efficiency (kcat/KM) of 52,380 M⁻¹s⁻¹. This is approximately 1,500-fold higher than the previously characterized preferred substrate dGMP (35 M⁻¹s⁻¹) and vastly exceeds the efficiency for dUMP [1]. This definitive substrate preference was established using a novel enzyme-coupled continuous assay.

DNPH1 nucleotide salvage enzyme kinetics high-throughput screening

DNPH1 Substrate Binding Affinity (KM): 9-Fold and 1,238-Fold Tighter than dGMP and dUMP Respectively

hmdUMP binds to DNPH1 with a KM of 6.3 ± 0.5 μM, representing a 9-fold improvement over dGMP (KM = 57 μM) and a 1,238-fold improvement over the structurally analogous dUMP (KM = 7.8 mM) [1]. This tight binding is mediated by direct interaction of the 5-hydroxymethyl group with conserved residues in the DNPH1 active site.

substrate binding Michaelis constant DNPH1 enzyme mechanism

DNPH1 Turnover Number (kcat): hmdUMP kcat 23.6-Fold Higher than dUMP

The kcat of DNPH1 for hmdUMP is 0.33 ± 0.007 s⁻¹, which is 23.6-fold higher than the kcat for dUMP (0.014 s⁻¹). All other canonical dNMPs (dAMP, dCMP, dGMP, dIMP, dTMP) exhibited turnover rates below 0.01 s⁻¹ under identical conditions [1]. This establishes hmdUMP as the kinetically competent substrate for DNPH1.

turnover number DNPH1 substrate specificity enzyme assay

Thymidylate Synthase Inhibition: hmdUMP Exhibits 2- to 3-Fold Tissue-Selective Potency, Unachievable with 5-Formyl-dUMP

In a panel of eight 5-substituted dUMP analogues evaluated against thymidylate synthase (TS) from E. coli, calf thymus, and Ehrlich ascites tumor, 5-hydroxymethyldeoxyuridylate (hmdUMP) displayed 2- to 3-fold greater inhibitory potency against the ascites tumor enzyme compared to the calf thymus enzyme. In contrast, 5-formyl-dUMP—the most potent inhibitor in the series (Ki = 0.08–0.1 μM)—exhibited uniform, non-selective potency across all three enzyme sources [1]. This differential tissue selectivity positions hmdUMP as a uniquely informative probe for tumor-selective TS pharmacology.

thymidylate synthase tissue-selective inhibitor cancer chemotherapy antimetabolite

Mutagenic Potential: hmdUMP-Derived hmU Induces a 3.1-Fold Mutation Frequency Increase, Distinguishable from 5-Hydroxymethyl-2'-Deoxycytidine (3.4-Fold)

In cell culture mutation spectrum analysis, 5-hydroxymethyl-2'-deoxyuridine (the nucleoside form of hmdUMP, which is intracellularly phosphorylated to hmdUTP and incorporated into DNA) increased mutation frequency by 3.1-fold. The closely related 5-hydroxymethyl-2'-deoxycytidine induced a 3.4-fold increase under identical conditions [1]. In a complementary study, hmUra substitution levels of 1/500 to 1/5,000 residues/thymine in CHO cells yielded a mutation frequency of 1/30,000 at the HPRT locus [2]. Both hydroxymethyl analogues were the only compounds predicted to be efficient mutagens among the panel tested.

mutagenesis nucleoside analogue lethal mutagenesis HIV-1 DNA damage

5-Hydroxymethyldeoxyuridylate: Evidence-Backed Procurement Scenarios for Targeted Research and Drug Discovery


DNPH1 High-Throughput Inhibitor Screening and Kinetic Characterization

hmdUMP is the only substrate that enables DNPH1 assays at low (30 nM) enzyme concentrations with a Z' factor of 0.92, as demonstrated by the Wagner et al. 2023 enzyme-coupled microplate assay [1]. Its 52,380 M⁻¹s⁻¹ catalytic efficiency—1,500-fold higher than dGMP—ensures robust NADH oxidation signals suitable for 96-well and 384-well plate formats. Researchers procuring hmdUMP for DNPH1 inhibitor discovery (e.g., for PARP inhibitor sensitization in BRCA-deficient cancers) benefit from the commercially available chemoenzymatic synthesis route and the fully characterized steady-state kinetics.

Nucleotide Pool Sanitation and Epigenetic DNA Damage Repair Pathway Reconstitution

The two-step nucleotide salvage pathway (DCTD deamination of hmdCMP to hmdUMP, followed by DNPH1 hydrolysis) requires authentic hmdUMP as the pathway intermediate to reconstitute in vitro [1]. Using dUMP or dGMP in reconstitution experiments yields negligible DNPH1 activity and fails to model the physiological elimination of epigenetically modified nucleotides. Procurement of hmdUMP is essential for laboratories studying the intersection of TET-mediated oxidation, cytidine deaminase activity, and nucleotide pool maintenance.

Thymidylate Synthase Tissue-Specific Pharmacology and Tumor-Selective Antimetabolite Development

The 2- to 3-fold tissue-selective inhibition of TS by hmdUMP, documented in Kampf et al. 1976, supports its use as a molecular probe for dissecting differential TS conformations across tissue types [2]. Unlike the uniformly potent 5-formyl-dUMP, hmdUMP's selectivity profile can guide structure-activity relationship (SAR) campaigns aimed at achieving tumor-specific TS inhibition. Researchers developing next-generation antimetabolites with reduced thymus toxicity should prioritize hmdUMP as a reference inhibitor for tissue-selectivity benchmarking.

Lethal Mutagenesis Antiviral Research and Quantitative Mutation Spectrum Analysis

hmdUMP-derived hmU induces a precisely quantifiable 3.1-fold mutation frequency increase in cell culture, distinguished from the 3.4-fold increase induced by 5-hydroxymethyl-2'-deoxycytidine [3]. This calibrated differential makes hmdUMP an essential positive control and reference standard in lethal mutagenesis studies targeting HIV-1 or other retroviruses. The established mutation frequency of 1/30,000 at the HPRT locus further enables quantitative comparison across experimental systems [3]. Procurement of hmdUMP (or its nucleoside precursor for intracellular phosphorylation) is necessary for reproducing and extending these mutation spectrum analyses.

Quote Request

Request a Quote for 5-Hydroxymethyldeoxyuridylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.